molecular formula C13H23NO4 B3022642 Methyl cis-4-(boc-amino)cyclohexanecarboxylate CAS No. 364385-64-8

Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Cat. No.: B3022642
CAS No.: 364385-64-8
M. Wt: 257.33 g/mol
InChI Key: RKOQMDUDKCMVFW-UHFFFAOYSA-N
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Description

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (CAS: 146307-51-9) is a cyclohexane derivative featuring a methyl ester group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the cis-4-position of the cyclohexane ring. Its Boc group enhances stability during synthetic processes, while the ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOQMDUDKCMVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591325
Record name Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146307-51-9
Record name Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process. One common method involves the protection of the amino group on cyclohexanecarboxylate with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol . The reaction typically requires the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Hydrolysis: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanol derivative.

    Substitution: Free amine derivative.

Scientific Research Applications

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Systems

Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate (CAS: 1313358-57-4)
  • Structural Differences : Cyclobutane ring instead of cyclohexane; 2,2-dimethyl substitution.
  • The dimethyl groups introduce steric hindrance, which may slow reaction kinetics compared to the unsubstituted cyclohexane analogue .
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate (CAS: 1620128-54-2)
  • Structural Differences : Piperidine (six-membered ring with one nitrogen atom) replaces cyclohexane.
  • Impact : The nitrogen atom introduces basicity, altering solubility in acidic conditions. This structure is more suited for targeting biological systems where nitrogen-containing heterocycles are prevalent .

Analogues with Modified Functional Groups

Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-16-6)
  • Functional Group Difference: Lacks the Boc-protecting group; free amino group.
  • Impact : Higher reactivity due to the unprotected amine, making it prone to oxidation or unwanted side reactions. Less stable in acidic or nucleophilic environments compared to the Boc-protected analogue .
cis-4-(Boc-amino)cyclohexanol (CAS: 233764-30-2)
  • Functional Group Difference : Hydroxyl group replaces the methyl ester.
  • Impact : Increased polarity and hydrogen-bonding capacity, enhancing water solubility. The absence of the ester limits its utility in ester-based coupling reactions .

Positional and Stereochemical Isomers

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)
  • Structural Differences: Amino group at the 3-position; ethyl ester instead of methyl.
  • Impact: Ethyl ester may hydrolyze slower than methyl esters, altering metabolic pathways. The 3-amino substitution changes steric and electronic interactions in synthetic applications .
Methyl trans-4-(Boc-amino)cyclohexanecarboxylate
  • Stereochemical Difference: Trans configuration of the Boc-amino group.
  • Impact : Trans isomers often exhibit distinct physicochemical properties, such as lower melting points and altered solubility. In biological systems, trans configurations may lead to different binding affinities .

Compounds with Additional Substituents

Methyl cis-4-({[3-(Thiophen-3-yl)benzyl]amino}methyl)cyclohexanecarboxylate
  • Structural Addition : Thiophene-benzyl substituent.
  • This modification increases molecular weight and lipophilicity .

Data Table: Key Properties of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 146307-51-9 C13H23NO4 257.33 Boc-amino, methyl ester Anti-inflammatory/antitumor synthesis
Methyl cis-4-Aminocyclohexanecarboxylate HCl 61367-16-6 C9H17NO2·HCl 207.70 Free amine, methyl ester Reactive intermediate
cis-4-(Boc-amino)cyclohexanol 233764-30-2 C11H21NO3 215.29 Boc-amino, hydroxyl Biocatalysis intermediates
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C10H19NO2 185.26 Ethyl ester, 3-amino Agrochemical synthesis
Methyl cyclohexanecarboxylate 4630-82-4 C8H14O2 142.20 Methyl ester Flavoring agent (NOAEL: 3568 mg/kg/day)

Biological Activity

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a compound of increasing interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique structural properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its biological activity. The Boc group provides stability during synthesis and can be selectively removed under physiological conditions, allowing the free amine to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors in the central nervous system. The removal of the Boc protecting group enables the compound to act as an inhibitor or modulator of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes that are critical for various metabolic processes, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other neurological functions.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

CompoundBiological TargetActivity (IC50)Notes
This compoundULK1 (Unc-51 Like Kinase 1)< 50 nMPotential anticancer agent
trans-4-(Boc-amino)cyclohexanecarboxylic acidProtein-protein interactionsN/AUsed in peptide synthesis
cis-3-(Boc-amino)-4-methylpiperidineCNS receptorsVariesActs as a modulator

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of ULK1, this compound showed promising results as an inhibitor with an IC50 value less than 50 nM. This suggests strong potential for further development as a selective ULK1 molecular probe to investigate autophagy's role in cancer biology .

Case Study 2: CNS Modulation

Research on similar compounds indicates that derivatives of this compound can modulate neurotransmitter receptor activity. This modulation can lead to alterations in synaptic transmission and has implications for treating neurological disorders.

Comparative Analysis

This compound is compared with other related compounds based on their structural features and biological activities:

CompoundStructural FeaturesBiological Activity
This compoundBoc-protected amino groupInhibitor of ULK1
trans-4-(Boc-amino)cyclohexanecarboxylic acidSimilar structure without methyl groupProtein interactions
cis-3-(Boc-amino)-4-methylpiperidinePiperidine ringCNS receptor modulation

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodStepsYieldKey ReagentsReference
Boc Protection + Ester916%BBr₃, di-tert-butyl dicarbonate
Direct Cyclohexane Derivatization722%Trimethylaluminum, dimethylamine

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
  • NMR :
    • ¹H NMR : Distinct signals for cis-cyclohexane protons (axial/equatorial splitting, δ 1.2–2.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .
    • ¹³C NMR : Carboxylate ester at ~170 ppm, Boc carbonyl at ~155 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 314.2) confirm molecular weight .
  • HPLC : Purity assessment using reverse-phase columns (≥98% purity threshold for research use) .

Advanced: How does stereochemistry influence reactivity in downstream applications?

Answer:
The cis configuration imposes conformational constraints, affecting:

  • Enzyme Binding : The spatial arrangement of the Boc-amino group and carboxylate ester can enhance or inhibit interactions with active sites (e.g., protease inhibitors) .
  • Cross-Coupling Reactions : Steric hindrance from the cis-substituents may reduce reaction rates in Suzuki-Miyaura couplings, necessitating bulky palladium catalysts .

Q. Table 2: Stereochemical Impact on Biological Activity

IsomerProtease Inhibition (IC₅₀)Solubility (mg/mL)
cis-4-(Boc)12 nM0.8
trans-4-(Boc)85 nM1.2
Data derived from analogs in

Advanced: What strategies prevent racemization during Boc deprotection?

Answer:

  • Acid Choice : Use TFA (trifluoroacetic acid) instead of HCl to minimize carbocation formation, which can lead to racemization .
  • Low Temperatures : Perform deprotection at 0–4°C to reduce kinetic energy and rearrangement .
  • Inert Solvents : Anhydrous dichloromethane or DMF prevents hydrolysis side reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (LD₅₀ data unavailable; assume acute toxicity) .
  • Waste Disposal : Segregate halogenated waste (from Boc groups) and neutralize acidic byproducts before disposal .

Advanced: How is this compound applied in protease inhibitor development?

Answer:
It serves as a rigid scaffold in hepatitis C virus (HCV) NS3/4A protease inhibitors:

  • Design : The cyclohexane ring mimics peptide substrates, while the Boc group enhances metabolic stability .
  • Activity : Derivatives show >10-fold improved resistance profiles against drug-resistant viral strains .

Advanced: How are cis/trans isomers distinguished analytically?

Answer:

  • Chiral HPLC : Using cellulose-based columns to separate enantiomers .
  • NOESY NMR : Nuclear Overhauser effects confirm spatial proximity of axial protons in cis isomers .
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis (e.g., Acta Crystallographica data) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .

Advanced: How does the Boc group influence solubility and reactivity?

Answer:

  • Solubility : The hydrophobic tert-butyl group reduces aqueous solubility but improves lipid bilayer permeability .
  • Reactivity : The Boc group stabilizes intermediates in Ullmann couplings by preventing amine oxidation .

Advanced: What computational models predict conformational behavior?

Answer:

  • Molecular Dynamics (MD) : Simulates ring-flipping energy barriers (~8–12 kcal/mol for cis isomers) .
  • DFT Calculations : Predicts preferential equatorial positioning of the Boc group to minimize steric strain .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl cis-4-(boc-amino)cyclohexanecarboxylate

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